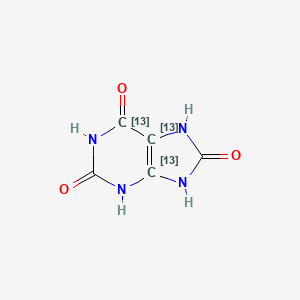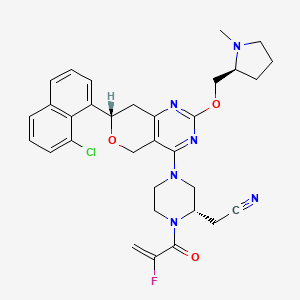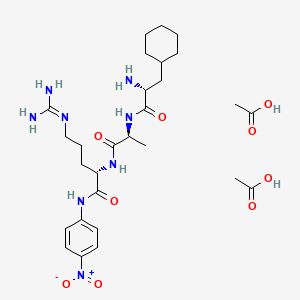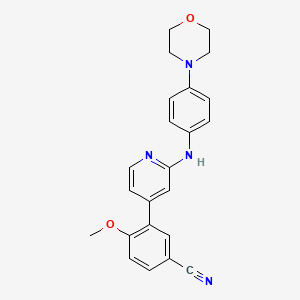
Tnik-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Traf2 and Nck interacting kinase inhibitor 7 (Tnik-IN-7) is a potent and selective inhibitor of Traf2 and Nck interacting kinase (TNIK) with an IC50 value of 11 nM . This compound has shown significant antitumor activity, particularly in the study of signaling and proliferation in colorectal cancer cells . TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is involved in various cellular processes such as cell motility, proliferation, and differentiation .
Preparation Methods
The synthesis of Tnik-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents, followed by purification processes such as crystallization or chromatography . Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Tnik-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Tnik-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used to study the Wnt signaling pathway and its role in cellular processes.
Biology: It helps in understanding the mechanisms of cell motility, proliferation, and differentiation.
Medicine: It has shown potential as an antitumor agent, particularly in colorectal cancer.
Mechanism of Action
Tnik-IN-7 exerts its effects by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates . This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival . TNIK is involved in the Wnt signaling pathway, where it interacts with T-cell factor 4 (TCF4) and β-catenin to regulate gene transcription .
Comparison with Similar Compounds
Tnik-IN-7 is unique in its high potency and selectivity for TNIK. Similar compounds include:
Mebendazole: An anthelmintic drug that has been found to inhibit TNIK kinase activity.
Thiazole-4-carboxamide derivatives: A series of compounds that inhibit TNIK at sub-micromolar concentrations.
Dasatinib: A kinase inhibitor that binds to the ATP-binding pocket of TNIK.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-methoxy-3-[2-(4-morpholin-4-ylanilino)pyridin-4-yl]benzonitrile |
InChI |
InChI=1S/C23H22N4O2/c1-28-22-7-2-17(16-24)14-21(22)18-8-9-25-23(15-18)26-19-3-5-20(6-4-19)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,25,26) |
InChI Key |
FOWKPAQNTXMWQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


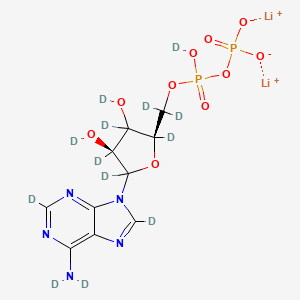
![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
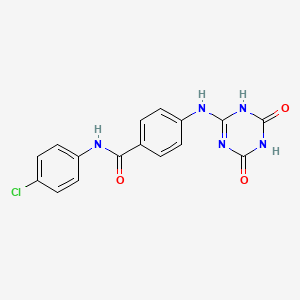
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)

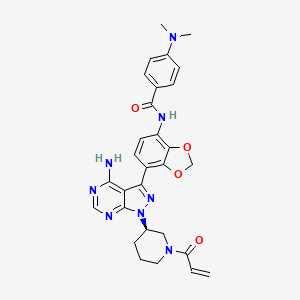
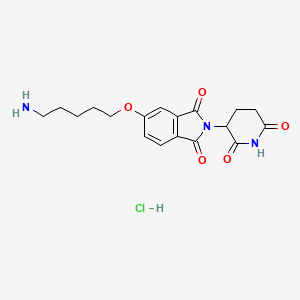
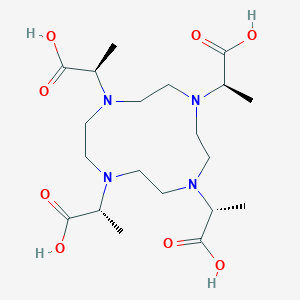
![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)
